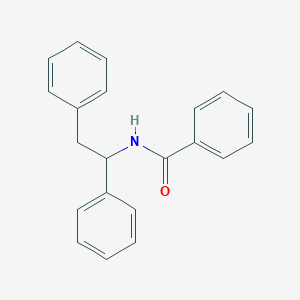

N-(1,2-Diphenyl-ethyl)-benzamide

Description

Historical Context and Significance of Benzamide (B126) Derivatives in Organic Chemistry

The benzamide scaffold is a fundamental structural motif in organic chemistry, representing the amide derivative of benzoic acid. Historically, benzamides have been of immense interest due to their versatile chemical reactivity and, most notably, their widespread presence in pharmacologically active compounds. ontosight.ai The interaction between the amide group and the phenyl ring, along with the potential for substitution on both the benzene (B151609) ring and the nitrogen atom, allows for the creation of a vast library of derivatives with diverse properties.

Benzamide derivatives are integral to medicinal chemistry and have been investigated for a wide array of therapeutic applications. ontosight.ai Research has shown that compounds incorporating the benzamide structure exhibit activities such as antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.net Furthermore, they have been explored as histone deacetylase (HDAC) inhibitors, glucokinase activators, and antiprion agents. researchgate.net The ability of the benzamide group to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore in drug design, capable of binding to biological targets like enzymes and receptors.

In the realm of organic synthesis, benzamides are not only target molecules but also crucial intermediates. chembk.com The amide bond is relatively stable, yet it can be subjected to various transformations, serving as a precursor for the synthesis of more complex molecules. chembk.com The synthesis of N-substituted benzamides is a well-established area of research, with numerous methods developed for their preparation, often involving the acylation of amines with benzoyl chloride or the reaction of benzoic acid with an amine. chembk.comgoogle.com

Defining the Research Scope for N-(1,2-Diphenyl-ethyl)-benzamide

The research scope for this compound appears to be primarily centered on its role as a chemical intermediate and a member of chemical libraries used in early-stage discovery research. The compound, with the chemical formula C₂₁H₁₉NO, is commercially available for research purposes, indicating its utility in synthetic and medicinal chemistry laboratories. sigmaaldrich.com

Unlike many other benzamide derivatives that have been extensively studied for specific biological activities, dedicated research focusing on the pharmacological properties of this compound is not widely documented in publicly available literature. Its precursor, 2,2-diphenylethan-1-amine, is recognized as a versatile building block in organic synthesis for creating bioactive compounds and materials. mdpi.com This suggests that the primary research interest in this compound likely lies in its potential as a scaffold for the synthesis of more complex target molecules.

The research concerning this compound can be categorized as follows:

Chemical Synthesis: Its preparation is a subject of interest within organic synthesis.

Chemical Intermediate: It serves as a starting material or intermediate for creating a variety of other organic compounds. sigmaaldrich.com

Screening Libraries: It is included in collections of rare and unique chemicals for screening in drug discovery and material science. sigmaaldrich.com

Sigma-Aldrich, a major supplier, notes that it provides this compound as part of a collection for early discovery researchers and does not collect specific analytical data for it, which is common for such research chemicals. sigmaaldrich.com This positioning underscores its status as a building block for further chemical exploration rather than an end-product with established applications.

Compound Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 66730-28-7 sigmaaldrich.com |

| Linear Formula | C₂₁H₁₉NO sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-diphenylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFLPXXUBDQAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 1,2 Diphenyl Ethyl Benzamide

Established Synthetic Routes and Comparative Analysis

The most common method for synthesizing N-(1,2-Diphenyl-ethyl)-benzamide involves the acylation of 1,2-diphenylethylamine (B1359920) with a benzoyl derivative. A widely used approach is the reaction of 1,2-diphenylethylamine with benzoyl chloride. This reaction, a type of nucleophilic acyl substitution, proceeds with the amine attacking the electrophilic carbonyl carbon of the benzoyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond. pearson.comyoutube.com To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically added. Often, an excess of the amine itself serves as the base. chegg.com

Alternatively, benzoic acid can be used as the acylating agent. However, since the carboxylic acid is less reactive than the acid chloride, a coupling agent is required to activate the carboxyl group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Other coupling reagents like HATU and BOPCl are also employed in amide synthesis. nih.gov Another approach involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) to activate the carboxylic acid. nih.gov

A comparative analysis of these methods reveals that the benzoyl chloride route is often faster and simpler but can be sensitive to moisture and produces corrosive HCl. The use of coupling agents with benzoic acid offers milder reaction conditions and broader functional group tolerance but can introduce byproducts that may be difficult to remove, such as dicyclohexylurea in the case of DCC. nih.gov

Table 1: Comparison of Common Amidation Strategies for this compound Synthesis

| Reagent System | Advantages | Disadvantages |

|---|---|---|

| Benzoyl chloride/Base | High reactivity, simple procedure | Moisture sensitive, produces HCl |

| Benzoic acid/DCC/DMAP | Milder conditions, good yields | Byproduct (DCU) removal can be difficult |

| Benzoic acid/EDC/HOBt | Water-soluble byproduct, good for sensitive substrates | Higher cost of reagents |

| Benzoic acid/HATU/DIPEA | High efficiency, rapid reactions | High cost, potential for side reactions |

| Benzoic acid/BOPCl/Et3N | Effective for hindered substrates | Phosphorus-containing byproducts |

Since 1,2-diphenylethylamine contains a chiral center, the synthesis of enantiomerically pure this compound requires stereoselective methods. One common strategy is to start with an enantiomerically pure 1,2-diphenylethylamine. This can be obtained through resolution of the racemic amine or by asymmetric synthesis.

Asymmetric synthesis of 2-substituted 2-phenylethylamines can be achieved through methods like lithiation-substitution sequences under the influence of a chiral ligand such as (-)-sparteine. nih.gov Once the enantiopure amine is obtained, its reaction with benzoyl chloride or benzoic acid (with a coupling agent) proceeds with retention of configuration at the chiral center, yielding the corresponding enantiopure amide. For example, N-[(1S)-1-phenylethyl]benzamide can be synthesized from (S)-1-phenylethylamine and benzoic acid. nih.gov

Another approach involves the use of chiral catalysts or auxiliaries during the amide bond formation itself, although this is less common for this specific compound. The focus is typically on securing the stereochemistry of the amine precursor. The conformational polymorphism of chiral amides like N-[(1S)-1-phenylethyl]benzamide highlights the importance of the three-dimensional structure, which is determined by the synthetic route. nih.gov

Development of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for amide synthesis. rsc.org Key principles of green chemistry, such as the use of safer solvents, catalysts, and energy-efficient processes, are being applied to the synthesis of this compound and related amides.

One notable development is the use of water as a solvent for the Schotten-Baumann reaction between 1,2-diphenylethylamine and benzoyl chloride. google.com This avoids the use of volatile and often toxic organic solvents. The product, being insoluble in water, can be easily separated by filtration, simplifying the workup procedure. google.com

Solvent-free reaction conditions represent another green approach. researchgate.netscispace.com For instance, the reaction of a carboxylic acid and an amine can be carried out by direct heating, sometimes with a catalyst like boric acid. researchgate.netscispace.com This eliminates the need for any solvent, reducing waste and simplifying purification.

Enzymatic methods are also gaining traction as a green alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often with high yields and selectivity. nih.gov These biocatalytic methods operate under mild conditions and avoid the use of harsh reagents.

Catalysis plays a crucial role in modern amide synthesis, offering more efficient and selective pathways. While traditional coupling agents can be considered stoichiometric activators, true catalytic methods are also being developed.

Transition metal catalysts, including those based on palladium, rhodium, and nickel, have been explored for C-H amidation reactions, which could in principle be applied to the synthesis of complex amides. whiterose.ac.uknih.gov However, for a direct synthesis of this compound, more direct catalytic amidation methods are relevant. For example, zirconium compounds like zirconocene (B1252598) dichloride (ZrCp2Cl2) have been shown to catalyze the direct amidation of carboxylic acids and amines. rsc.org

Copper-catalyzed one-pot reactions have been developed for the synthesis of N,N-dimethyl benzamides and could potentially be adapted for other amides. researchgate.net Gold nanoparticles supported on DNA have also been reported as a bifunctional catalyst for the synthesis of amides from alcohols and azides. rsc.org Lewis acids can also be used to activate the amide carbonyl for transamidation reactions. nih.gov

Table 2: Emerging Catalytic Systems for Amide Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Candida antarctica lipase B (CALB) | Carboxylic acid, Amine | Biocatalytic, mild conditions, green solvent |

| Zirconocene dichloride (ZrCp2Cl2) | Carboxylic acid, Amine | Direct amidation, good yields |

| Boric acid | Carboxylic acid, Amine/Urea | Solvent-free, simple, readily available catalyst |

| Gold/DNA | Alcohol, Azide | Bifunctional catalysis, mild conditions |

| Nickel/Ligand | Activated secondary amide, Amine | Transamidation of aliphatic amides |

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 1,2-diphenylethylamine and benzoyl chloride follows a nucleophilic acyl substitution mechanism. pearson.comscribd.com The reaction proceeds through a tetrahedral intermediate.

The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,2-diphenylethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. youtube.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. youtube.com

Deprotonation: The resulting protonated amide is then deprotonated by a base (such as another molecule of the amine or an added base like triethylamine) to yield the final this compound and an ammonium (B1175870) salt. youtube.comchegg.com

When using a carboxylic acid and a coupling agent like DCC, the mechanism involves the initial activation of the carboxylic acid. The carboxylate attacks the DCC to form an O-acylisourea intermediate. This intermediate is highly reactive and is then attacked by the amine in a similar nucleophilic substitution fashion, with the dicyclohexylurea acting as the leaving group.

In amine-catalyzed reactions of acid chlorides, a general-base-catalyzed mechanism may be at play, where the amine catalyst facilitates the deprotonation of the nucleophile in the transition state. researchgate.net Mechanistic studies on related systems have also considered the possibility of nucleophilic catalysis, where the amine catalyst first reacts with the acid chloride to form a more reactive acylammonium intermediate. researchgate.net

Elucidation of Reaction Intermediates

The synthesis of this compound can be approached through several synthetic methodologies, each involving distinct reaction intermediates. The most probable routes include the Schotten-Baumann reaction, the Beckmann rearrangement, and the Leuckart reaction. The elucidation of intermediates in these pathways is crucial for understanding the reaction mechanism and optimizing reaction conditions.

Schotten-Baumann Reaction:

The synthesis of this compound via the Schotten-Baumann reaction involves the acylation of 1,2-diphenylethylamine with benzoyl chloride in the presence of a base. vedantu.comtestbook.comiitk.ac.inwikipedia.org The primary intermediate in this reaction is a tetrahedral intermediate . This intermediate is formed through the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the benzoyl chloride. vedantu.comiitk.ac.in The base, typically aqueous sodium hydroxide (B78521) or pyridine, plays a crucial role in deprotonating the positively charged nitrogen atom in the intermediate, facilitating the elimination of the chloride leaving group and driving the reaction towards the formation of the final amide product. vedantu.comtestbook.com

The general steps involving the key intermediate are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1,2-diphenylethylamine attacks the carbonyl carbon of benzoyl chloride.

Formation of the Tetrahedral Intermediate: A transient tetrahedral species is formed, possessing both a positive charge on the nitrogen and a negative charge on the oxygen.

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. Deprotonation by the base then yields the stable this compound. vedantu.com

Beckmann Rearrangement:

The Beckmann rearrangement provides an alternative pathway starting from a ketoxime. adichemistry.comtestbook.com For the synthesis of this compound, the required starting material would be the oxime of 1,3-diphenyl-2-propanone. The reaction is catalyzed by acids such as concentrated sulfuric acid, hydrochloric acid, or phosphorus pentachloride. adichemistry.com

The key intermediates and steps are as follows:

Protonation of the Oxime: The hydroxyl group of the oxime is protonated by the acid catalyst, forming a good leaving group (water).

Concerted Rearrangement and Nitrilium Ion Formation: In a concerted step, the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of the leaving group. adichemistry.comtestbook.comstackexchange.com This results in the formation of a nitrilium ion intermediate. The migratory aptitude generally follows the order: phenyl > alkyl. adichemistry.com In the case of 1,3-diphenyl-2-propanone oxime, the migrating group would be a phenyl or benzyl (B1604629) group. The stereochemistry of the starting oxime dictates which group migrates.

Hydration of the Nitrilium Ion: The nitrilium ion is then attacked by water.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final amide product, this compound.

A potential side reaction in the Beckmann rearrangement is fragmentation, which can occur if the migrating group can form a stable carbocation. adichemistry.com

Leuckart Reaction:

The Leuckart reaction offers a reductive amination route to this compound, likely starting from 1,2-diphenylethanone (deoxybenzoin) and using ammonium formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent. wikipedia.orgufl.eduntnu.nosciencemadness.orglibretexts.org

The proposed intermediates in this reaction are:

Iminium Ion Formation: The reaction is believed to proceed through the initial formation of an iminium ion . This occurs via the nucleophilic attack of ammonia (B1221849) (from the decomposition of ammonium formate) on the carbonyl carbon of the ketone, followed by dehydration. wikipedia.orgsciencemadness.org

Reduction of the Iminium Ion: The iminium ion is then reduced by a hydride transfer from formic acid or formate. wikipedia.org

Formation of N-formyl Intermediate: The initial product is the N-formyl derivative of the amine, which can then be hydrolyzed to the desired primary amine, 1,2-diphenylethylamine. Subsequent benzoylation would then yield the final product. Alternatively, if the reaction is carried out with formamide, an N-formyl derivative is directly formed. wikipedia.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The rates and outcomes of the synthetic pathways to this compound are governed by kinetic and thermodynamic principles.

Schotten-Baumann Reaction:

The Schotten-Baumann reaction is generally a fast reaction, and its kinetics are influenced by several factors. The rate-determining step is typically the nucleophilic attack of the amine on the acyl chloride. organic-chemistry.org

Kinetics: The reaction rate is dependent on the concentration of both the amine and the acyl chloride. The steric hindrance of the amine can significantly affect the reaction rate. nih.govrsc.org For a sterically hindered amine like 1,2-diphenylethylamine, the rate of reaction may be slower compared to less hindered amines. The choice of base and solvent also plays a crucial role in the kinetics. The use of a two-phase system (e.g., water and an organic solvent) is common in Schotten-Baumann reactions. wikipedia.org

Below is a table showing kinetic data for the benzoylation of various amines, illustrating the effect of amine structure on reaction rates.

| Amine | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference |

| Aniline | Acetonitrile | 1.0 | N/A |

| m-Chloroaniline | Benzonitrile | 0.16 | N/A |

| Benzylamine | N/A | N/A | wikipedia.org |

Beckmann Rearrangement:

The Beckmann rearrangement is subject to both kinetic and thermodynamic control, which can influence the product distribution, especially with unsymmetrical ketoximes.

Kinetics: The rate of the Beckmann rearrangement is influenced by the acid catalyst concentration and the nature of the migrating group. The migration of a phenyl group is generally faster than that of an alkyl group due to the stabilization of the transition state through the formation of a phenonium ion intermediate. adichemistry.com The stereochemistry of the oxime is critical, as the group anti to the hydroxyl group migrates in a concerted fashion. adichemistry.comtestbook.comstackexchange.com

Thermodynamics: The relative stability of the possible products can determine the final product ratio under thermodynamic control (higher temperatures, longer reaction times). However, the stereospecificity of the migration often means the reaction is under kinetic control, with the product distribution being determined by the geometry of the starting oxime.

The migratory aptitude in the Beckmann rearrangement is a key factor, with the general trend being:

| Migrating Group | Relative Migratory Aptitude |

| Phenyl | High |

| Benzyl | Moderate to High |

| Tertiary Alkyl | High |

| Secondary Alkyl | Moderate |

| Primary Alkyl | Low |

| Methyl | Very Low |

This table illustrates the general trend in migratory aptitude, which is a critical factor in the kinetic outcome of the Beckmann rearrangement.

Leuckart Reaction:

The Leuckart reaction typically requires high temperatures (120-185 °C) and is often a slow process. wikipedia.org

Kinetics: The reaction rate is influenced by the temperature, the nature of the carbonyl compound, and the formylating/reducing agent used (ammonium formate or formamide). The use of catalysts such as magnesium chloride or ammonium sulfate (B86663) can increase the reaction rate. wikipedia.org

Advanced Structural Elucidation and Conformational Analysis of N 1,2 Diphenyl Ethyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-(1,2-Diphenyl-ethyl)-benzamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, connectivity, and spatial arrangement of atoms can be obtained.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in this compound. The vibrational modes of the molecule, which are sensitive to bond strengths and molecular geometry, can be identified by characteristic absorption or scattering frequencies.

For benzamide (B126) and its derivatives, certain vibrational frequencies are particularly informative. The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The precise position of this band can indicate the extent of hydrogen bonding in the solid state. The C=O stretching vibration, known as the Amide I band, is a strong absorption that usually appears in the range of 1630-1680 cm⁻¹. In the FT-IR spectrum of the related compound N-benzylbenzamide, a strong C=O stretching band is seen at 1645 cm⁻¹ researchgate.net. The N-H bending vibration, or Amide II band, is typically found around 1550-1620 cm⁻¹. For N-benzylbenzamide, an N-H bending absorption is noted at 1597 cm⁻¹ researchgate.net.

The aromatic rings of the diphenyl-ethyl and benzoyl moieties also produce characteristic signals. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region. For instance, in a derivative of N-benzylbenzamide, aromatic C=C stretching and C-H bending vibrations are found at 1508 cm⁻¹ and 1490 cm⁻¹, respectively researchgate.net. The C-N stretching vibration can be observed around 1313 cm⁻¹ researchgate.net.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1550 - 1620 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1400 |

This table presents expected ranges for the functional groups present in this compound based on data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Detailed Structural Elucidation and Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, their connectivity, and through-space interactions.

In the ¹H-NMR spectrum, the chemical shifts of the protons are indicative of their local electronic environment. The protons on the aromatic rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The chemical shifts will vary depending on their position relative to the amide and ethyl groups. The methine (CH) and methylene (B1212753) (CH₂) protons of the 1,2-diphenyl-ethyl moiety would likely resonate in the range of 4.0 to 5.5 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of 165-175 ppm. The carbons of the aromatic rings would produce signals between 120 and 140 ppm. The aliphatic carbons of the ethyl bridge would be expected at higher field, typically in the 40-60 ppm range.

While a complete, assigned NMR dataset for this compound is not available in the provided search results, data for the closely related N-benzylbenzamide shows aromatic proton signals between 7.26 and 7.78 ppm and a methylene signal at 4.586 ppm in CDCl₃ chemicalbook.com. For benzamide itself, the aromatic protons appear between 7.36 and 8.03 ppm in CDCl₃ rsc.org. The carbonyl carbon in benzamide is observed at 169.91 ppm rsc.org.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular fragments.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Amide (N-H) | 5.5 - 8.5 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methine/Methylene (CH/CH₂) | 4.0 - 5.5 |

| ¹³C | Carbonyl (C=O) | 165 - 175 |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

| ¹³C | Aliphatic (CH/CH₂) | 40 - 60 |

This table presents expected chemical shift ranges for the nuclei in this compound based on general principles and data from related compounds.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula.

The molecular formula of this compound is C₂₁H₁₉NO. The calculated exact mass of the neutral molecule is approximately 301.1467 g/mol . In HRMS, the compound is typically ionized, for example by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or other adducts. The measured mass-to-charge ratio (m/z) of this ion would be expected to be very close to 301.1467 plus the mass of a proton.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides evidence for the compound's structure. For benzamides, a characteristic fragmentation involves the cleavage of the amide bond. Common fragments for benzamide itself include the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77 researchgate.netnist.gov. For this compound, cleavage of the C-N bond between the carbonyl group and the nitrogen would likely lead to the formation of the benzoyl cation at m/z 105. Another significant fragmentation pathway would involve the cleavage of the C-C bond in the ethyl bridge, leading to the formation of a stabilized benzyl (B1604629) cation or related fragments.

| Ion | Proposed Structure | Approximate m/z |

| [M+H]⁺ | Protonated molecule | 302.15 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₇H₇]⁺ | Tropylium cation | 91 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

This table outlines the expected major fragments of this compound in a mass spectrum.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a compound. X-ray diffraction techniques are the most powerful methods for determining the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. A study on the closely related compound N-[(1S)-1-phenylethyl]benzamide, which differs by the absence of one phenyl group on the ethyl chain, revealed significant insights into the solid-state behavior of such amides researchgate.netnih.gov.

This study showed that N-[(1S)-1-phenylethyl]benzamide can exist in at least three different polymorphic forms (I, II, and III), each with a unique crystal structure researchgate.netnih.gov. All three forms exhibit a common supramolecular motif: infinite chains of molecules linked by N-H···O hydrogen bonds researchgate.netnih.gov. This type of hydrogen bonding is a classic interaction for non-sterically hindered amides researchgate.net.

The polymorphism arises from different conformations of the molecule, specifically due to the rotation of the phenyl rings, which in turn affects how the hydrogen-bonded chains pack together researchgate.netnih.gov. For instance, forms I and II crystallize in the monoclinic space group P2₁, while form III crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.netnih.gov. The cell parameters for form I were determined as a = 5.0472 Å, b = 9.3118 Å, c = 13.9581 Å, and β = 99.708° researchgate.net.

These findings suggest that this compound would also likely exhibit strong intermolecular N-H···O hydrogen bonding in the solid state, leading to the formation of similar chain-like structures. The presence of the additional phenyl group would introduce more possibilities for π-π stacking interactions between the aromatic rings, further influencing the crystal packing.

| Crystal System | Space Group | Supramolecular Motif | Key Interactions |

| Monoclinic (Form I) | P2₁ | Infinite C(4) chains | N-H···O hydrogen bonds |

| Monoclinic (Form II) | P2₁ | Infinite C(4) chains | N-H···O hydrogen bonds |

| Orthorhombic (Form III) | P2₁2₁2₁ | Infinite C(4) chains | N-H···O hydrogen bonds |

This table summarizes the crystallographic data for the polymorphs of the related compound N-[(1S)-1-phenylethyl]benzamide. researchgate.netnih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal XRD and is particularly useful for analyzing polycrystalline materials and identifying different polymorphic forms. Each crystalline phase of a compound produces a unique PXRD pattern, characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks.

In the study of N-[(1S)-1-phenylethyl]benzamide, simulated PXRD patterns for the three identified polymorphs were shown to be distinctly different, confirming that they are true polymorphs nih.gov. This highlights the utility of PXRD in distinguishing between different crystalline forms of the same compound.

For this compound, PXRD would be an essential tool for screening for polymorphism under various crystallization conditions. The identification and characterization of different polymorphs are of great importance as they can have different physical properties, such as melting point, solubility, and stability. While experimental PXRD data for this compound is not available in the searched literature, it is a standard technique that would be employed in a thorough solid-state characterization of the compound. The potential for polymorphism in benzamides is well-documented, making such an analysis particularly relevant nih.govnih.gov.

Conformational Analysis and Stereochemical Considerations

The stereochemical and conformational properties of this compound are of significant interest due to the influence of its three-dimensional structure on its chemical and physical behavior. The presence of chiral centers and rotatable bonds gives rise to a complex conformational landscape.

Rotational Barriers and Conformational Isomerism

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the amide C-N bond, the N-Cα bond, and the Cα-Cβ bond of the ethylamine (B1201723) fragment, as well as the C-C bonds connecting the phenyl groups.

Rotation around the amide bond (CO-N) in amides is known to be significantly hindered due to the partial double bond character arising from resonance. This can lead to the existence of distinct cis and trans conformers. In related N-substituted benzamides, the energy barrier for this rotation can be substantial, often in the range of 20-23 kcal/mol, allowing for the observation of separate conformers by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature. nih.gov For instance, in studies of N-benzhydrylformamides, which share structural similarities, the rotational barrier of the formyl group was found to be within this range. nih.gov

The rotation of the aryl groups also contributes to the conformational isomerism. In N-benzhydrylformamides, the rotation of the aryl fragments is hindered, with calculated rotational barriers (ΔG298≠(Aryl)) varying based on substitution. nih.gov While unsubstituted N-benzhydrylformamide has a calculated barrier of 2.5 kcal/mol, ortho-substituents can significantly increase this barrier. nih.gov For this compound, the rotation of the two phenyl groups on the ethyl backbone and the phenyl group of the benzoyl moiety will be influenced by steric hindrance, leading to preferred orientations that minimize steric clash.

The conformational preferences of the 1,2-diphenylethyl fragment are also crucial. Studies on similar N-phenylethyl amides have shown that the molecule adopts a conformation where specific steric and electronic interactions are optimized. nih.gov In solution, it is expected that this compound exists as an equilibrium of multiple conformers. The identification and characterization of these rotamers can be achieved through a combination of NMR spectroscopy and computational methods like Density Functional Theory (DFT) calculations. scielo.br

| Rotational Barrier | Typical Energy Range (kcal/mol) | Influencing Factors |

| Amide (CO-N) Rotation | 20-23 | Partial double bond character, steric hindrance from substituents. |

| Aryl Group Rotation | >2.5 | Steric hindrance from adjacent groups and the molecular backbone. |

Chiral Purity Determination and Enantiomeric Excess Assessment

This compound possesses two chiral centers at the C1 and C2 positions of the ethyl fragment, meaning it can exist as a pair of enantiomers, (1R,2R) and (1S,2S), and a pair of diastereomers, (1R,2S) and (1S,2R). The determination of chiral purity and the assessment of enantiomeric excess (e.e.) are therefore critical aspects of its analysis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for separating enantiomers and thus determining the enantiomeric excess. The choice of the CSP is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including benzamide derivatives. nih.govnih.gov For example, cellulose tris(3,5-dichlorophenylcarbamate) has shown outstanding enantioselectivity for 2-(benzylsulfinyl)benzamide structures. nih.gov The mobile phase composition, including the type and concentration of organic modifiers, and the column temperature are optimized to achieve baseline separation of the enantiomers. nih.govrsc.org

Another established method for determining enantiomeric purity is through the use of chiral derivatizing agents (CDAs) followed by analysis using NMR spectroscopy, typically ¹H or ¹⁹F NMR. The chiral molecule is reacted with a CDA to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. The relative integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. Axially chiral compounds have been effectively used as CDAs for this purpose. nih.gov

Chiral solvating agents (CSAs) offer a non-covalent alternative for NMR-based determination of enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte in solution. This interaction leads to different chemical shifts for the protons of the two enantiomers, allowing for their quantification. For instance, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a derivative of a well-known CSA, has been shown to be effective for the spectral resolution of enantiomers. nih.gov

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R) enantiomeric pairs to determine e.e. |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a CDA to form diastereomers with distinct NMR spectra. | Reaction with a CDA to create diastereomeric amides, allowing for e.e. determination by integration of NMR signals. |

| NMR with Chiral Solvating Agents | Non-covalent formation of transient diastereomeric complexes leading to chemical shift differences. | Use of a CSA to induce separate NMR signals for the enantiomers, enabling quantification of e.e. |

Computational and Theoretical Chemistry of N 1,2 Diphenyl Ethyl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for their balance of accuracy and computational efficiency. nih.gov DFT methods are widely used to investigate the structural and electronic properties of organic molecules like N-(1,2-Diphenyl-ethyl)-benzamide.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of benzamide (B126), DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are commonly used to predict geometric parameters like bond lengths and angles. nih.govnih.gov The optimized geometry provides the foundation for subsequent calculations of the molecule's electronic structure and properties.

The electronic structure analysis of related benzonaphthyridines has been performed using methods like AM1 and ab initio 6-31G to calculate effective charge values on the atoms. researchgate.net Such analyses for this compound would reveal the distribution of electron density, identifying electron-rich and electron-deficient regions within the molecule. This information is crucial for understanding its reactivity and intermolecular interactions. In similar structures, the dihedral angle between the benzoyl and aniline rings is a key parameter; for instance, in N-phenylbenzamide derivatives, this angle can be around 60.76°. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. For instance, in 2-Fluoro-N,N-diphenylbenzamide, the amide carbonyl stretching frequency was identified experimentally and computationally. researchgate.net For this compound, calculations would predict the characteristic vibrational frequencies, such as the N-H stretch (typically around 3288 cm⁻¹), the C=O stretch (around 1651-1662 cm⁻¹), and various C-H and C-C stretching and bending modes of the phenyl rings. researchgate.netmdpi.com

NMR Chemical Shifts (¹H and ¹³C): Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov In studies of related sulfonamide-Schiff base derivatives, theoretical shifts were calculated using DFT and compared with experimental values, showing good correlation. nih.govnih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus to predict the chemical shifts of the amide proton, the aliphatic protons of the ethyl bridge, and the aromatic protons and carbons of the three phenyl rings.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. nih.govirjweb.com In related compounds, the HOMO-LUMO gap has been used to prove bioactivity from intermolecular charge transfer. irjweb.com

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comirjweb.com These descriptors provide quantitative measures of a molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to identify the regions most susceptible to electrophilic and nucleophilic attack. mdpi.comscispace.com Typically, negative potential regions (colored red) are associated with lone pairs of electronegative atoms (like the carbonyl oxygen in the amide group) and are sites for electrophilic attack. rasayanjournal.co.in Positive potential regions (colored blue) are usually found around hydrogen atoms (especially the amide N-H proton) and indicate sites for nucleophilic attack. rasayanjournal.co.in

Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.29 |

| LUMO Energy (E_LUMO) | - | -1.81 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.48 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.24 |

| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.65 |

Intermolecular Interactions and Supramolecular Assembly

The way molecules arrange themselves in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and material properties.

In the crystal structure of amide-containing molecules, hydrogen bonds are often the dominant intermolecular force. For this compound, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). This allows for the formation of strong N—H⋯O hydrogen bonds, which frequently link molecules into chains or dimers. researchgate.netresearchgate.net In the crystal structures of many benzamides, molecules are linked by such interactions. researchgate.net

Besides classical hydrogen bonds, other weak non-covalent interactions play a significant role in stabilizing the crystal packing. These can include:

C—H⋯O interactions: Where a carbon-bound hydrogen atom interacts with an oxygen atom.

C—H⋯π interactions: An interaction between a C-H bond and the electron cloud of an aromatic ring. nih.gov

π–π stacking: Interactions between the aromatic phenyl rings.

Hirshfeld Surface Analysis: This is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which simultaneously displays the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. nih.gov Red spots on the d_norm map indicate close intermolecular contacts, such as strong hydrogen bonds, while blue regions represent weaker or longer contacts.

The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. rasayanjournal.co.in For example, in related structures, Hirshfeld analysis has quantified the contributions of H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts to the total crystal packing. nih.gov

Investigation of Self-Assembly Principles and Supramolecular Motifs

The self-assembly of this compound in the solid state and in solution is largely governed by a combination of directional hydrogen bonds and weaker non-covalent interactions. The benzamide functional group is a classic motif for forming robust hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. In computational models, the primary supramolecular motif observed is the formation of one-dimensional chains or tapes through intermolecular N-H···O hydrogen bonds. researchgate.net This is a common feature in the crystal structures of many primary and secondary benzamides.

| Interaction Type | Typical Energy Range (kcal/mol) | Role in Self-Assembly |

| N-H···O Hydrogen Bond | 3 - 8 | Primary driving force for chain formation |

| π-π Stacking | 1 - 3 | Secondary interaction influencing inter-chain packing |

| C-H···π Interactions | 0.5 - 2 | Directional forces contributing to 3D architecture |

| Van der Waals Forces | Variable | Non-directional packing stabilization |

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound in various environments, such as in the gas phase, in implicit solvent, and in explicit solvent. These simulations reveal the flexibility of the molecule and the influence of the surrounding medium on its preferred shapes. The key degrees of freedom in this molecule are the torsion angles around the C-N amide bond, the C-C bond of the ethyl bridge, and the C-C bonds connecting the phenyl rings to the main chain.

In the gas phase, the molecule is free to explore a wide range of conformations, and intramolecular interactions, such as steric hindrance between the bulky phenyl groups, dominate. The simulations often show that the molecule adopts a more folded conformation to maximize intramolecular van der Waals contacts.

When simulated in an implicit solvent, which models the bulk electrostatic properties of the solvent, the conformational ensemble can shift. In a polar solvent, conformations with a larger dipole moment may be stabilized. For this compound, this could favor more extended conformations where the polar amide group is more exposed to the solvent continuum.

Simulations in explicit solvent, where individual solvent molecules are included, provide the most realistic picture of the conformational dynamics. In aqueous solution, water molecules can form hydrogen bonds with the amide group, competing with the intermolecular N-H···O bonds that drive self-assembly. The hydrophobic phenyl groups will tend to be shielded from the water, potentially leading to conformations where these groups are brought closer together, an effect driven by the hydrophobic effect. The dynamics of these conformational changes are crucial for understanding the initial stages of aggregation and self-assembly in solution.

| Environment | Dominant Interactions | Expected Conformational Preference |

| Gas Phase | Intramolecular steric and van der Waals forces | Folded |

| Implicit Polar Solvent | Dipole-continuum interactions | Extended |

| Explicit Aqueous Solvent | Hydrogen bonding with water, hydrophobic effect | Compact, with shielded phenyl groups |

The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry. Mapping the PES is crucial for identifying the most stable conformations (local and global minima) and the energy barriers between them (saddle points). Due to the molecule's flexibility, the PES is high-dimensional. A common approach in computational chemistry is to perform a relaxed scan of the PES along key dihedral angles.

For this compound, two of the most important dihedral angles are:

ω (omega): The dihedral angle around the C-N amide bond. Due to the partial double bond character of the amide bond, this angle is typically restricted to values near 0° (cis) and 180° (trans). For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance.

τ (tau): The dihedral angle around the Cα-Cβ bond of the 1,2-diphenylethyl moiety. This rotation determines the relative orientation of the two phenyl groups.

Computational studies on similar molecules, such as substituted benzamides, have shown that the energy difference between cis and trans conformers can be significant. nih.gov For this compound, the large substituents are expected to strongly favor the trans conformation. The potential energy surface as a function of the τ dihedral angle would likely show several local minima corresponding to staggered conformations of the phenyl groups, which minimize steric clashes. The global minimum on the PES would represent the most stable, low-energy conformation of an isolated molecule. The energy barriers between these minima, determined from the PES, are indicative of the flexibility of the molecule and the rates of conformational interchange.

| Conformer | Dihedral Angle (ω) | Relative Energy (kcal/mol) | Stability |

| Trans | ~180° | 0 | High |

| Cis | ~0° | > 5 | Low |

Exploration of Chemical Reactivity and Derivatization of N 1,2 Diphenyl Ethyl Benzamide

Functionalization of N-(1,2-Diphenyl-ethyl)-benzamide Scaffolds

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The benzoyl group is deactivating, directing incoming electrophiles to the meta position, while the phenylethyl group is weakly activating and directs to the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic rings. libretexts.org The specific conditions of the reaction, such as temperature and catalyst, can influence the position and degree of substitution.

While aromatic rings are typically nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For the phenyl rings of this compound to undergo SNAr, they would first need to be functionalized with such groups, for example, through a prior electrophilic nitration reaction. wikipedia.org The presence of a nitro group at the ortho or para position to a suitable leaving group (like a halide) would activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

Table 1: Common Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻) | Alkoxy-substituted derivative (requires activating group) |

The amide linkage itself is a site for various chemical transformations. The carbonyl group of the amide is electrophilic and can be attacked by strong nucleophiles. ox.ac.uk For instance, organolithium reagents can add to the carbonyl carbon. researchgate.net Depending on the reaction conditions and the structure of the amide, this can lead to the formation of ketones or α-silylamines. researchgate.netrsc.org

The nitrogen atom of the amide possesses a lone pair of electrons, but its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. However, under certain conditions, reactions at the nitrogen can occur. For example, N-alkylation can be achieved, though it may require harsh conditions.

The carbonyl oxygen can be protonated by strong acids, which activates the carbonyl carbon towards nucleophilic attack. ox.ac.uk This principle is utilized in acid-catalyzed hydrolysis of amides to their corresponding carboxylic acids and amines.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the systematic modification of its chemical and physical properties.

Given the presence of a chiral center at the 1-position of the ethyl group, the synthesis of stereoisomerically pure derivatives is of significant interest. Asymmetric synthesis methods can be employed to produce enantiomerically enriched analogs. One approach involves the use of chiral catalysts or auxiliaries during the synthesis. For example, asymmetric nucleophilic aromatic substitution has been demonstrated using organocatalysts derived from cinchonidine. wikipedia.org Another strategy involves the resolution of a racemic mixture of this compound or a key intermediate.

The introduction of various substituents onto the phenyl rings or the amide nitrogen can significantly alter the molecule's properties, such as solubility, electronic properties, and biological activity. For example, the synthesis of N-substituted benzamide (B126) derivatives has been explored for their potential as antitumor agents. researchgate.net The general approach often involves the reaction of a substituted benzoic acid or benzoyl chloride with the appropriate amine. For instance, N-(1,2-Diphenyl-ethyl)-2-methyl-benzamide is a commercially available analog. sigmaaldrich.com

The synthesis of benzamide derivatives can be achieved through various routes, including the reaction of benzoyl isothiocyanate with malononitrile (B47326) followed by cyclization and further reactions to yield complex heterocyclic systems containing the benzamide moiety. acs.org Another method involves the direct conversion of arenes to benzamide derivatives via electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a superacid. nih.gov

Table 2: Examples of Synthesized this compound Analogs

| Analog Name | Modification | Potential Application |

| N-(1,2-Diphenyl-ethyl)-2-methyl-benzamide | Methyl group on the benzoyl ring | Chemical synthesis intermediate |

| N-(2'-aminophenyl)-benzamide derivatives | Amino group on a phenyl ring | Pharmaceutical intermediates |

| Benzamide-based 5-aminopyrazoles | Fused heterocyclic ring system | Antiviral agents |

Investigation of Reactivity in Catalytic Systems (as a Ligand or Substrate)

The this compound scaffold has the potential to act as a ligand in catalytic systems. The nitrogen and oxygen atoms of the amide group, as well as the π-systems of the phenyl rings, can coordinate to metal centers. Diphosphine ligands containing pendant amines have been shown to be effective in molecular catalysts for reactions such as the oxidation of H₂. osti.gov By analogy, this compound and its derivatives could potentially be explored as ligands in similar catalytic systems.

As a substrate, this compound can undergo various catalytic transformations. For instance, the amide bond can be cleaved under specific catalytic conditions. Furthermore, functional groups introduced onto the phenyl rings can participate in catalytic cross-coupling reactions, such as Suzuki or Heck couplings, to form more complex molecules. The reactivity of related benzamide derivatives in the presence of catalysts like gallium trichloride (B1173362) has been investigated for carbon-carbon bond formation. mdpi.com

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound with transition metals is a subject of interest due to the presence of potential donor atoms within its structure, namely the oxygen and nitrogen atoms of the amide group. While specific studies focusing exclusively on the coordination complexes of this compound with a wide range of transition metals are not extensively documented in publicly available literature, the coordination behavior of similar benzamide and amide functionalities has been investigated. These studies provide valuable insights into the potential coordination modes of the title compound.

The amide functionality, in principle, can coordinate to a metal center in several ways. The most common mode of coordination is through the carbonyl oxygen atom, which acts as a neutral donor. This interaction is facilitated by the lone pair of electrons on the oxygen atom. Another possibility is the coordination through the amide nitrogen atom. However, the delocalization of the nitrogen lone pair into the carbonyl group reduces its basicity, making it a weaker donor compared to the oxygen atom. In certain instances, particularly after deprotonation, the amide nitrogen can act as an anionic N-donor, forming a stronger bond with the metal center.

Several studies on related compounds have demonstrated the coordination of amide functionalities with transition metals. For example, it has been shown that the oxygen atom in amide substrates can coordinate to an Iridium(III) center, facilitating distal C-H alkynylation reactions acs.org. Furthermore, the conversion of a primary amine coordinated to Platinum(II) into a methylamide bridge upon coordination with a second metal ion like Palladium(II) highlights the potential for the amide nitrogen to become a chiral center upon coordination rsc.org.

In the context of ligands designed for catalysis, the benzamide moiety is often incorporated into larger, multidentate structures to enhance stability and control the stereochemistry around the metal center. For instance, (E)-N-{2-[1-(Benzylimino)ethyl]phenyl}benzamide has been synthesized as a potential N,N,O-tridentate ligand, indicating the capability of the amide and imine groups to coordinate with metal ions such as aluminum, magnesium, and zinc nih.gov. Similarly, benzimidazole-based N-heterocyclic carbene (NHC) ligands, which can be conceptually related to benzamides, have been shown to coordinate with transition metals like nickel and palladium, forming active catalysts for cross-coupling reactions researchgate.net.

The coordination of this compound to a transition metal would likely involve the carbonyl oxygen as the primary coordination site. The steric bulk of the 1,2-diphenylethyl group and the phenyl group on the benzoyl moiety would significantly influence the geometry of the resulting metal complex. The chirality of the 1,2-diphenylethyl backbone is a key feature, as its coordination to a metal center can create a chiral environment, which is crucial for asymmetric catalysis.

Table 1: Observed Coordination Modes of Amide and Benzamide-Related Functionalities with Metals

| Functional Group | Metal Ion(s) | Observed Coordination Mode | Reference |

| Amide | Iridium(III) | Coordination through the oxygen atom. | acs.org |

| Amide (deprotonated) | Platinum(II), Palladium(II) | Formation of a bridging amide with N-coordination. | rsc.org |

| Benzamide derivative | Aluminum, Magnesium, Zinc | Potential N,N,O-tridentate coordination. | nih.gov |

| Benzimidazole | Nickel, Palladium | Coordination through the nitrogen atoms of the imidazole (B134444) ring. | researchgate.net |

Performance Evaluation in Asymmetric Catalysis

The chiral nature of this compound, stemming from the 1,2-diphenylethylenediamine (DPEDA) backbone, makes it a promising candidate as a ligand in asymmetric catalysis. The evaluation of its performance, or that of closely related chiral benzamides, in various asymmetric transformations provides insights into its potential efficacy in inducing enantioselectivity.

While specific data on the performance of this compound itself as a catalyst ligand is limited in readily accessible literature, the effectiveness of structurally similar chiral benzamides and amides in asymmetric reactions has been reported. These examples serve as valuable benchmarks for predicting the potential catalytic activity of the title compound.

One area where chiral benzamides have shown promise is in asymmetric synthesis involving metal complexes. For instance, the asymmetric synthesis of axially chiral benzamides and anilides has been achieved with high optical purity through the enantiotopic lithiation of prochiral arene chromium complexes of N,N-diethyl 2,6-dimethylbenzamide (B3022000) nih.govacs.org. In this approach, the chromium tricarbonyl unit plays a crucial role in activating the aromatic ring and directing the stereoselective functionalization.

In another example, the enantioselective allylboration of acyl imines has been successfully catalyzed by chiral diols, with a benzamide substrate demonstrating good reactivity and selectivity, affording the product in 80% yield and a 70:30 enantiomeric ratio nih.gov. Although the catalyst in this case is not a transition metal complex of the benzamide itself, it highlights the compatibility of the benzamide functionality in asymmetric transformations.

The broader class of chiral ligands derived from 1,2-diphenylethylenediamine has been extensively used in a variety of asymmetric catalytic reactions. These ligands, often with different N-substituents, have proven effective in reactions such as asymmetric hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The performance in these reactions is typically evaluated based on the yield of the desired product and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

The synthesis of enantioenriched secondary amides is another relevant area, with methods like the catalyst- and solvent-free aminolysis of asymmetric derivatives of Evans' N-acyloxazolidinones providing a green and efficient route to these valuable chiral building blocks rsc.org. The development of such methods underscores the importance of chiral amides in synthetic chemistry.

The performance of a chiral ligand like this compound in asymmetric catalysis would be highly dependent on the specific reaction, the choice of metal precursor, and the reaction conditions. The steric and electronic properties of the benzoyl group, combined with the conformational rigidity and chirality of the DPEDA backbone, would be the key factors governing the transfer of chirality from the ligand to the substrate.

Table 2: Performance of Related Chiral Benzamide Systems in Asymmetric Synthesis

| Reaction Type | Chiral Ligand/System | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) | Reference |

| Asymmetric Lithiation | N,N-diethyl 2,6-dimethylbenzamide-Cr(CO)₃ | Prochiral arene chromium complex | Chiral lithium amide | Good | High | nih.govacs.org |

| Asymmetric Allylboration | (S)-3,3′-Ph₂-BINOL | Acyl Imine (Benzamide) | Allyldiisopropoxyborane | 80 | 70:30 e.r. | nih.gov |

Unveiling the Non-Biological Potential of this compound in Chemical and Materials Science

Introduction

This compound is a chemical compound that, while noted in chemical supplier catalogues, has limited specific research dedicated to its potential applications. sigmaaldrich.com However, by examining the properties and applications of its core structural components—the benzamide group and the diphenyl-ethyl moiety—we can explore its theoretical and potential roles in various non-biological fields of chemical sciences and materials design. This article focuses on the prospective applications of this compound as a precursor in materials chemistry, an intermediate in organic synthesis, and its potential in sensor and optoelectronic technologies, drawing insights from studies on closely related compounds.

Potential Applications in Chemical Sciences and Materials Design Non Biological

The unique combination of a rigid benzamide (B126) core and bulky, flexible diphenyl-ethyl groups suggests that N-(1,2-Diphenyl-ethyl)-benzamide could be a valuable molecule in the design of advanced materials and as a building block in complex chemical synthesis.

The structural characteristics of this compound make it an interesting candidate for the development of novel organic materials with tailored properties.

In the realm of supramolecular chemistry, the amide group is a well-established motif for forming predictable and strong hydrogen-bonding networks. These non-covalent interactions can drive the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional structures. The phenyl rings in this compound can further contribute to supramolecular assembly through π-π stacking interactions. The interplay between hydrogen bonding and π-π stacking could lead to the formation of complex and functional supramolecular architectures such as gels, liquid crystals, or porous organic frameworks.

The solid-state packing of organic molecules, dictated by their intermolecular interactions, determines many of their bulk properties, including melting point, solubility, and even optical and electronic properties. Crystal engineering aims to control this packing to achieve desired material characteristics. For this compound, the key interactions governing its crystal structure would be N-H···O hydrogen bonds from the amide groups and C-H···π interactions involving the phenyl rings.

A study on the closely related compound, N-[(1S)-1-phenylethyl]benzamide , revealed the existence of conformational trimorphism, where the same molecule crystallizes in three different forms (Form I, II, and III) depending on the crystallization conditions. researchgate.net This phenomenon highlights the sensitivity of the crystal packing to subtle changes in the environment and the conformational flexibility of the molecule. The different polymorphs exhibit distinct hydrogen-bonding patterns and crystal symmetries. researchgate.net

Table 1: Crystallographic Data for the Polymorphs of N-[(1S)-1-phenylethyl]benzamide researchgate.net

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| a (Å) | 5.9238 (2) | 9.0743 (3) | 10.4635 (3) |

| b (Å) | 8.8415 (3) | 5.7093 (2) | 12.0673 (3) |

| c (Å) | 12.2195 (4) | 12.4285 (4) | 19.3364 (5) |

| β (°) | 99.888 (1) | 99.102 (1) | 90 |

| V (ų) | 631.11 (4) | 635.19 (4) | 2437.51 (11) |

This data illustrates how a related benzamide can adopt different crystal structures, a principle that would also apply to this compound, allowing for the potential tuning of its solid-state properties.

By understanding and controlling the crystallization of this compound, it might be possible to generate materials with specific properties, such as enhanced solubility or different melting points, which are crucial for applications in pharmaceuticals and materials science.

Benzamide derivatives are versatile intermediates in organic synthesis. google.com The amide bond can be hydrolyzed to a carboxylic acid and an amine, or reduced to an amine. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.

This compound could serve as a precursor for the synthesis of more complex molecules. For instance, the benzamide moiety could be a protecting group for the amine, which can be deprotected under specific conditions. The diphenyl-ethyl fragment could be modified through reactions on the phenyl rings. While specific synthetic applications of this compound are not detailed in the literature, its structural components are found in various biologically active molecules and functional materials.

The development of chemical sensors for the detection of specific ions or molecules is a burgeoning field. While there is no direct research on this compound as a chemical sensor, the benzamide scaffold has been utilized in the design of chemosensors. For example, a benzamide derivative has been used in a potentiometric sensor for the determination of procainamide. nih.gov

The N-H proton of the amide group in this compound could potentially act as a hydrogen bond donor, interacting with anions. The phenyl rings could engage in cation-π interactions. If coupled with a signaling unit (e.g., a fluorophore), changes in the spectroscopic properties upon binding of an analyte could form the basis of a sensor. The bulky diphenyl-ethyl group could create a specific binding pocket, potentially leading to selectivity for a particular guest molecule.

The photophysical properties of organic molecules, such as their absorption and emission of light, are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Aromatic amides have been investigated as components of materials for such applications. mdpi.comresearchgate.net

A theoretical study on benzamide derivatives, including the structurally related N-benzhydryl benzamide (which has a diphenylmethane (B89790) group), provides insight into the potential photophysical properties of this compound. sci-hub.se Density Functional Theory (DFT) calculations on these molecules have been used to determine their frontier molecular orbital (HOMO and LUMO) energies and their absorption spectra. sci-hub.se

Table 2: Calculated Photophysical Properties of a Related Benzamide Derivative sci-hub.se

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Maximum Absorption (λmax, nm) |

| N-benzhydryl benzamide | -6.44 | -1.06 | 5.37 | 246.8 |

This table shows the calculated electronic properties of a benzamide with a diphenyl moiety, suggesting that this compound may also possess interesting photophysical properties.

The study indicated that the introduction of the diphenylmethane group leads to a smaller HOMO-LUMO gap compared to simple benzamide, resulting in a red-shift in the absorption spectrum. sci-hub.se The electron density in the HOMO of N-benzhydryl benzamide is distributed over the diphenylmethane and the nitrogen atom, while the LUMO is primarily located on the benzamide group. sci-hub.se This charge separation upon excitation is a desirable characteristic for some optoelectronic applications.

Given these findings, this compound could potentially be explored as a component in organic electronic materials. The diphenyl-ethyl group could influence the solid-state packing and morphology of thin films, which are critical for device performance. Further experimental investigation into its photoluminescence quantum yield, charge carrier mobility, and thermal stability would be necessary to fully assess its potential in this area.

While direct experimental data on the applications of this compound is scarce, an analysis of its structural features and comparison with related compounds reveal a range of potential uses in non-biological chemical sciences and materials design. Its benzamide core provides a platform for hydrogen bonding and polymerization, while the diphenyl-ethyl substituent offers steric bulk and opportunities for π-π interactions. These characteristics make it a promising candidate for the development of advanced polymers, supramolecular materials, and for studies in crystal engineering. Its potential as a chemical intermediate and its predicted photophysical properties also warrant further investigation for applications in organic synthesis and optoelectronics. Future research focusing on the synthesis and characterization of this compound and its derivatives will be crucial to unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1,2-Diphenyl-ethyl)-benzamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Benzoyl chloride coupling with a 1,2-diphenylethylamine intermediate under Schotten-Baumann conditions (base catalysis, 0–5°C, dichloromethane solvent) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water system) to isolate the product.

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural characterization of this compound performed using crystallographic methods?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol or DCM/hexane). Use SHELX programs (SHELXL for refinement) to solve the structure, with hydrogen atoms placed geometrically and non-hydrogens refined anisotropically .

- Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and bond-length accuracy (C–C: ~1.54 Å; C–N: ~1.45 Å) .

- Software : WinGX or ORTEP-3 for thermal ellipsoid visualization .

Advanced Research Questions

Q. How can computational modeling be integrated into the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- In Silico Design : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinity. Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Analysis : Use Gaussian or Spartan to calculate electronic parameters (HOMO-LUMO gap, dipole moment) and correlate with experimental IC50 values .

- Validation : Synthesize top candidates and test in vitro (e.g., MTT assay on cancer cell lines) to validate predictions .

Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., ATP quantification). Address false positives via counter-screens (e.g., redox cycling tests) .

- Data Normalization : Use Z’-factor analysis to validate assay robustness (>0.5 indicates high reliability). Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to confirm direct target binding and rule out nonspecific aggregation .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

- Methodological Answer :

- NMR Analysis : Compare aromatic proton splitting patterns (e.g., para-substituted phenyl groups show singlet at δ ~7.2 ppm vs. ortho/meta multiplicities) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+ (calc. for C21H19NO: 302.1545; observed ±0.001 Da). Fragmentation patterns (e.g., loss of benzoyl group at m/z 105) distinguish substituent positions .

- X-ray Powder Diffraction : Compare experimental diffractograms with simulated patterns from SCXRD data to detect polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.